Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl 6-bromobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a bromine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the bromination of bicyclo[3.1.0]hexane derivatives followed by esterification. One common method includes the reaction of bicyclo[3.1.0]hexane with bromine in the presence of a catalyst to introduce the bromine atom. The resulting brominated compound is then reacted with methanol and a suitable acid catalyst to form the methyl ester .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atom.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would yield a de-brominated bicyclohexane ester.
Scientific Research Applications
Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclo[3.1.0]hexanes: These compounds have the same bicyclic core but may have different substituents.
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds contain a nitrogen atom in the bicyclic structure, leading to different chemical properties.
Uniqueness
Methyl 6-bromobicyclo[310]hexane-1-carboxylate is unique due to its specific combination of a bromine atom and a carboxylate ester group on a bicyclic hexane core
Properties
Molecular Formula |
C8H11BrO2 |
---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
methyl 6-bromobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3 |
InChI Key |
VIHLIXXWXCBKTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC1C2Br |
Origin of Product |
United States |
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